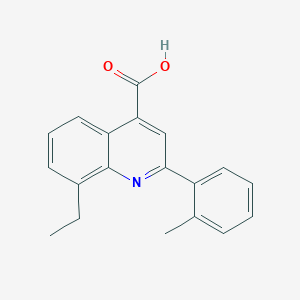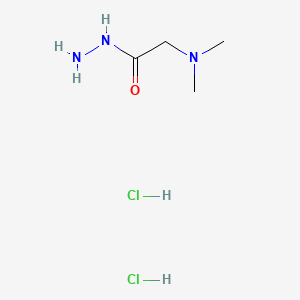![molecular formula C15H15FO B1302445 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol CAS No. 64820-95-7](/img/structure/B1302445.png)
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 2’ position and a propanol group at the 4’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propanol Group: The propanol group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst) are commonly employed.
Substitution: Strong nucleophiles such as NaOH (Sodium hydroxide) or NaNH₂ (Sodium amide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one or 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.
Comparación Con Compuestos Similares
2-Fluoro-1,1’-biphenyl: Lacks the propanol group, making it less versatile in certain applications.
1-(4’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol: Similar structure but with the fluorine atom at a different position, which can affect its reactivity and properties.
Uniqueness: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOHBUIIOWWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372411 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64820-95-7 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)
![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)


![3-[(2,5-dimethylphenyl)sulfonylamino]propanoic Acid](/img/structure/B1302384.png)






